

Spectroscopic Data of 2-(4-Methylpiperazin-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Methylpiperazin-2-yl)ethanol**

Cat. No.: **B1611862**

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-methylpiperazin-1-yl)ethanol (CAS No: 5464-12-0), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental choices and the rigorous interpretation of the resulting spectra, ensuring scientific integrity and providing actionable insights for its application.

Upon initial investigation, it is crucial to clarify the isomeric structure. While the query specified "**2-(4-Methylpiperazin-2-yl)ethanol**," publicly available and commercial data overwhelmingly correspond to the 1-yl isomer, 2-(4-methylpiperazin-1-yl)ethanol. This guide will therefore focus on this well-documented and commercially prevalent compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure and Key Identifiers

2-(4-Methylpiperazin-1-yl)ethanol is a tertiary amine and a primary alcohol. Its structure consists of a piperazine ring N-substituted with a methyl group at the 4-position and an ethanol group at the 1-position.

Identifier	Value	Source
IUPAC Name	2-(4-methylpiperazin-1-yl)ethanol	[1]
CAS Number	5464-12-0	[1] [2]
Molecular Formula	C ₇ H ₁₆ N ₂ O	[1]
Molecular Weight	144.21 g/mol	[1]
InChIKey	QHTUMQYGZQYEOZ- UHFFFAOYSA-N	[1] [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-methylpiperazin-1-yl)ethanol, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** A sample of 5-25 mg of 2-(4-methylpiperazin-1-yl)ethanol is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[\[4\]](#) The choice of CDCl₃ is standard for small organic molecules due to its good solubilizing power and relatively clean spectral window.
- **Internal Standard:** Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[5\]](#)[\[6\]](#)
- **Data Acquisition:** The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse sequences are used for acquisition.

- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

¹H NMR Data Interpretation

The expected ¹H NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol in CDCl₃ shows distinct signals corresponding to the methyl, piperazine ring, and ethanol chain protons.[7]

Chemical Shift (δ , ppm)	Protons	Multiplicity	Integration	Assignment
3.61	2H	Triplet (t)	2	-CH ₂ -OH
2.56	2H	Triplet (t)	2	-N-CH ₂ -CH ₂ -OH
2.3-2.7	8H	Broad multiplet (br m)	8	Piperazine ring protons (-CH ₂ -N-CH ₂ -)
2.18	3H	Singlet (s)	3	N-CH ₃

- Rationale: The triplet at 3.61 ppm is characteristic of the methylene group attached to the hydroxyl group, coupled to the adjacent methylene group. The triplet at 2.56 ppm corresponds to the methylene group attached to the piperazine nitrogen. The broad multiplet between 2.3 and 2.7 ppm arises from the eight protons of the piperazine ring, which often show complex coupling patterns. The singlet at 2.18 ppm is a clear indicator of the N-methyl group, which has no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of inequivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) is often beneficial due to the lower natural abundance of ¹³C.[4] A standard proton-

decoupled ^{13}C NMR experiment is performed to yield a spectrum with singlets for each unique carbon atom.

^{13}C NMR Data Interpretation

The ^{13}C NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol would be expected to show six distinct signals, corresponding to the seven carbon atoms in the molecule (with two pairs of piperazine carbons being chemically equivalent).

Chemical Shift (δ , ppm)	Assignment
~60	-CH ₂ -OH
~58	-N-CH ₂ -CH ₂ -OH
~55	Piperazine ring carbons adjacent to N-CH ₂ -CH ₂ -OH
~53	Piperazine ring carbons adjacent to N-CH ₃
~46	N-CH ₃

- Rationale: The chemical shifts are influenced by the electronegativity of adjacent atoms. The carbon attached to the oxygen (-CH₂-OH) is the most downfield. The carbons of the piperazine ring appear in the typical range for aliphatic amines, and the N-methyl carbon is the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for obtaining high-quality spectra of solid or liquid samples with minimal preparation.

Experimental Protocol: ATR-IR Spectroscopy

- Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.

- Sample Application: A small amount of liquid or low-melting solid 2-(4-methylpiperazin-1-yl)ethanol is placed directly onto the ATR crystal.[8]
- Data Acquisition: The sample spectrum is recorded. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

IR Data Interpretation

The IR spectrum of 2-(4-methylpiperazin-1-yl)ethanol will exhibit characteristic absorption bands for the O-H, C-H, and C-N bonds.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch	Alcohol (-OH)
2940-2800	C-H stretch	Aliphatic (CH_2 , CH_3)
1450	C-H bend	Aliphatic (CH_2 , CH_3)
1260-1050	C-O stretch	Primary Alcohol
1150-1085	C-N stretch	Tertiary Amine

- Rationale: The most prominent feature is the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol. The sharp bands in the 2800-2940 cm^{-1} region are due to the C-H stretching of the methyl and methylene groups. The C-O and C-N stretching vibrations appear in the fingerprint region and confirm the presence of the alcohol and tertiary amine functionalities, respectively.

Mass Spectrometry (MS)

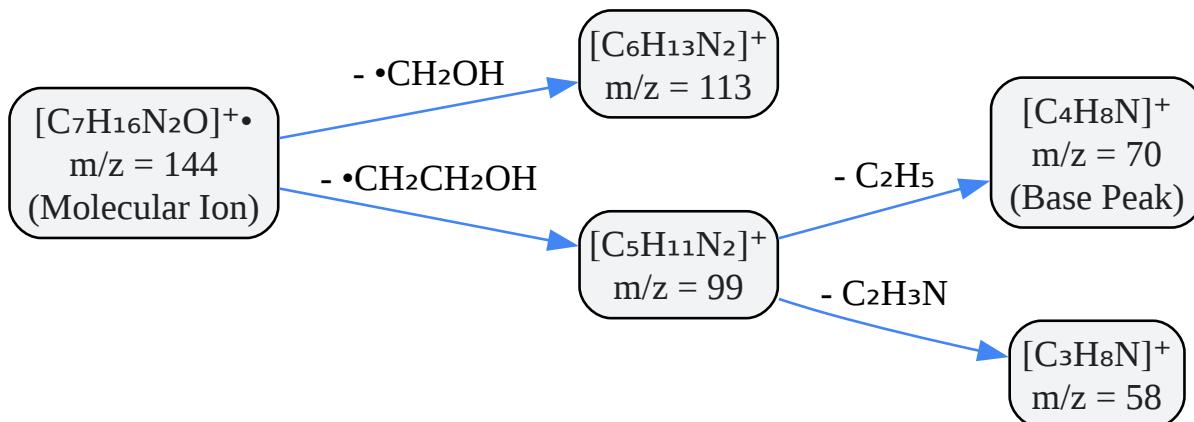
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

- Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC), which separates the analyte from any impurities. The volatile analyte then enters the

mass spectrometer.

- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ($M^{+\bullet}$) and various fragment ions.[9][10][11]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured, generating a mass spectrum.


MS Data Interpretation

The mass spectrum of 2-(4-methylpiperazin-1-yl)ethanol will show the molecular ion peak and several characteristic fragment peaks.

m/z	Ion	Proposed Structure
144	$[M]^{+\bullet}$	Molecular Ion
113	$[M - CH_2OH]^+$	Loss of the hydroxymethyl radical
99	$[M - CH_2CH_2OH]^+$	Loss of the hydroxyethyl radical
70	$[C_4H_8N]^+$	Piperazine ring fragment
58	$[C_3H_8N]^+$	Cleavage of the piperazine ring

- Rationale: The molecular ion peak at m/z 144 confirms the molecular weight of the compound.[1] The fragmentation pattern is characteristic of N-substituted piperazines and alcohols. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway for amines, leading to the formation of stable iminium ions. The base peak is often observed at m/z 70, resulting from the cleavage of the hydroxyethyl group.

Fragmentation Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation of 2-(4-methylpiperazin-1-yl)ethanol.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of 2-(4-methylpiperazin-1-yl)ethanol. The ^1H and ^{13}C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (alcohol and tertiary amine), and the mass spectrum verifies the molecular weight and reveals a characteristic fragmentation pattern. This self-validating set of data provides a robust analytical foundation for the use of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [sigmaaldrich.com]
- 3. manchesterorganics.com [manchesterorganics.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- To cite this document: BenchChem. [Spectroscopic Data of 2-(4-Methylpiperazin-1-yl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611862#spectroscopic-data-of-2-4-methylpiperazin-2-yl-ethanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com